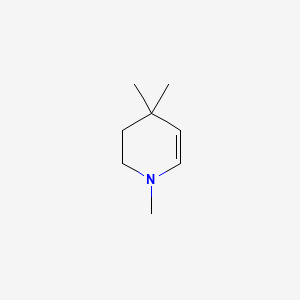

1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine

Description

Structure

3D Structure

Properties

CAS No. |

35079-50-6 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

1,4,4-trimethyl-2,3-dihydropyridine |

InChI |

InChI=1S/C8H15N/c1-8(2)4-6-9(3)7-5-8/h4,6H,5,7H2,1-3H3 |

InChI Key |

OBNANVWKTAVJEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C=C1)C)C |

Origin of Product |

United States |

Structural and Stereochemical Analysis of 1,4,4 Trimethyl 1,2,3,4 Tetrahydropyridine

Conformational Analysis of the Tetrahydropyridine (B1245486) Ring System

The 1,2,3,4-tetrahydropyridine ring is a six-membered heterocycle containing one double bond. This partial unsaturation dictates that the ring cannot adopt a strain-free chair conformation like its saturated counterpart, piperidine (B6355638). Instead, it assumes a variety of puckered, non-planar conformations to minimize steric and torsional strain. The specific conformation is influenced by the substitution pattern on the ring.

For partially unsaturated six-membered rings, such as the one in 1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine, the most commonly adopted conformations are the half-chair and the envelope (or sofa). In the half-chair conformation, four of the ring atoms lie in a plane, while the remaining two are displaced on opposite sides of this plane. This arrangement effectively alleviates the torsional strain that would be present in a planar structure. While various conformations like boat and twisted chair have been observed in different substituted tetrahydropyridines, the half-chair is a principal conformation for this ring system. acs.org The presence of the gem-dimethyl group at the C4 position and a methyl group on the nitrogen atom influences the energetic preference for specific half-chair forms.

The precise geometry of a non-planar six-membered ring can be quantitatively described using the Cremer-Pople puckering parameters. nih.govacs.org These parameters, which are independent of the specific atom numbering, define the conformation in terms of a total puckering amplitude (Q) and two phase angles (θ and φ). researchgate.netresearchgate.net

Total Puckering Amplitude (Q): This parameter measures the degree of puckering or deviation from planarity. A value of Q = 0 Å would indicate a completely flat ring. researchgate.net

Phase Angles (θ and φ): These angles describe the type of puckering. The angle θ ranges from 0° to 180°, and φ ranges from 0° to 360°. Specific values correspond to idealized, high-symmetry conformations such as the chair, boat, and twist-boat forms. smu.edu For instance, the ideal chair conformations are found at the poles of the conformational sphere (θ = 0° and 180°), while boat and twist-boat forms are located on the equator (θ = 90°). u-tokyo.ac.jp Half-chair conformations are found at intermediate latitudes. u-tokyo.ac.jp

The tetrahydropyridine ring is not static but undergoes rapid conformational changes at room temperature. This ring dynamism involves interconversions between different half-chair and envelope forms through low-energy pathways, a process often referred to as pseudorotation.

| Conformation | Ideal θ (theta) | Ideal φ (phi) | Description |

|---|---|---|---|

| Chair (C) | 0° or 180° | Undefined | Located at the "poles" of the conformational sphere. |

| Boat (B) | 90° | n * 60° | Located on the "equator". |

| Twist-Boat (TB) | 90° | 30° + n * 60° | Located on the "equator" between Boat forms. |

| Half-Chair (H) | ~51° | Variable | Located at intermediate "latitudes". |

| Envelope (E) | ~55° | Variable | Located at intermediate "latitudes". |

Data based on theoretical values for canonical six-membered ring conformations. smu.eduu-tokyo.ac.jp

Stereochemical Aspects and Chirality

Stereochemistry is a critical aspect of molecular structure, defining the three-dimensional arrangement of atoms. libretexts.org

A molecule is defined as chiral if it is non-superimposable on its mirror image. wikipedia.org Chirality typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents. wikipedia.org

Upon examination of the structure of this compound, it is determined to be an achiral molecule. This is due to the absence of any stereocenters. The C4 carbon is bonded to two identical methyl groups, and the C1 (nitrogen) and C2 carbons are part of a double bond, which cannot be a stereocenter in this context. Because the molecule is achiral, it cannot exist as enantiomers or diastereomers. Chirality could be introduced into this system if, for example, the two methyl groups at the C4 position were replaced with two different substituents, or if a substituent were introduced at the C2 or C3 positions.

While this compound itself is achiral, its synthesis, or the synthesis of its substituted analogs, often involves reactions where stereoselectivity is a key consideration. The stereochemical outcome of reactions that form the tetrahydropyridine ring is heavily influenced by the nature and position of substituents on the reacting molecules. acs.orgnih.gov

In multicomponent reactions used to generate highly substituted tetrahydropyridines, the steric bulk and electronic properties of substituents on the starting materials (such as aldehydes and β-nitroolefins) can direct the formation of specific diastereomers. acs.orgnih.gov For instance, bulky substituents may favor reaction pathways that minimize steric hindrance, leading to the preferential formation of one diastereomer over another. acs.org Similarly, in asymmetric synthesis approaches, chiral catalysts or auxiliaries are used to produce enantiomerically enriched tetrahydropyridine derivatives. organic-chemistry.orgrsc.orgthieme-connect.com The catalyst interacts with the substrates to create a chiral environment, favoring one stereochemical pathway and leading to a product with high enantiomeric excess. rsc.org

Intermolecular and Intramolecular Interactions

The physical properties and chemical behavior of this compound are governed by the forces that exist between its molecules (intermolecular) and within a single molecule (intramolecular).

The molecule is a tertiary amine, as the nitrogen atom is bonded to three carbon atoms (C2, C6, and a methyl group). This has significant implications for hydrogen bonding. Tertiary amines cannot act as hydrogen bond donors because they lack a hydrogen atom directly attached to the electronegative nitrogen atom. quora.comlumenlearning.com However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. libretexts.orgacs.org Therefore, this compound can form hydrogen bonds with protic molecules like water or alcohols. libretexts.orglibretexts.org

In a pure sample of the compound, where no hydrogen bond donors are present, the primary intermolecular forces are van der Waals forces, specifically London dispersion forces. libretexts.org These are weak, transient attractions that arise from temporary fluctuations in electron density within the molecules. libretexts.org Classical π-π stacking interactions, which are common in aromatic systems, are not a significant factor for this aliphatic heterocycle.

Computational Investigations of 1,4,4 Trimethyl 1,2,3,4 Tetrahydropyridine

Quantum Chemical Calculationsresearchgate.netbohrium.com

Quantum chemical calculations are theoretical methods used to compute the properties of molecules based on the fundamental laws of quantum mechanics. These calculations can predict molecular structures, energies, and various electronic properties, offering a detailed understanding of a molecule's behavior at the atomic level. For heterocyclic systems like tetrahydropyridines, these methods are invaluable for exploring aspects that may be difficult to study experimentally. researchgate.net

Ab Initio and Density Functional Theory (DFT) Studiesresearchgate.net

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. Ab initio methods derive results directly from theoretical principles without including experimental data. DFT, on the other hand, calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of molecular systems. researchgate.net

DFT studies on related 3,4-dihydropyrimidin-2(1H)-ones have been used to investigate parameters affecting inter- and intra-molecular interactions, the spatial orientation of substituent groups, and the conformation of the heterocyclic ring. researchgate.net Such studies typically involve geometry optimization to find the lowest energy structure of the molecule, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface. For the tetrahydropyridine (B1245486) ring, these calculations can determine the most stable conformation, such as a twisted boat or half-chair form. researchgate.netnih.gov

Calculation of Electronic Properties (HOMO/LUMO Energies)researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com DFT calculations are a standard method for determining the energies of these frontier orbitals and predicting global reactivity descriptors. researchgate.netirjweb.com

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: These values are hypothetical examples for a generic tetrahydropyridine derivative, as specific experimental or calculated data for 1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine were not available in the searched literature.)

| Property | Value (eV) | Significance |

| HOMO Energy | -6.35 | Electron-donating capacity |

| LUMO Energy | -1.81 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.54 | Chemical reactivity and stability |

Bond Dissociation Energy Calculationsirjweb.com

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically, resulting in two radical fragments. wikipedia.org It is a fundamental measure of bond strength. Computational methods, particularly DFT, can be used to calculate BDEs, providing insights into the thermal stability of a molecule and predicting which bonds are most likely to break during a chemical reaction. researchgate.net

The calculation involves determining the enthalpy of the parent molecule and the enthalpies of the two resulting radical fragments. The BDE is the difference between the sum of the fragment enthalpies and the enthalpy of the parent molecule. wikipedia.org For this compound, key bonds for such analysis would include the C-N, C-C, and C-H bonds within the heterocyclic ring and its substituents.

Molecular Modeling and Dynamics Simulationsbrieflands.com

Molecular modeling and dynamics simulations are computational techniques used to simulate the physical movements and conformational changes of atoms and molecules over time. These methods are essential for understanding the dynamic behavior of molecules and their interactions with other entities, such as proteins.

Conformational Searching and Energy Minimizationbrieflands.com

Molecules with rotatable bonds can exist in multiple spatial arrangements, known as conformations. Conformational searching is the process of identifying the different possible low-energy conformations of a molecule. For a cyclic system like the tetrahydropyridine ring, conformations are typically described as chair, boat, or twist-boat forms. researchgate.netbrieflands.com

Once various conformations are generated, energy minimization is performed to optimize their geometry and determine their relative stability. This process calculates the potential energy of each conformation and identifies the one with the lowest energy, which corresponds to the most stable and likely structure of the molecule under given conditions. brieflands.com Studies on structurally similar tetrahydropyridine and dihydropyridine (B1217469) rings have shown they often adopt non-planar conformations like a half-chair or a distorted boat. nih.govnih.gov The specific substituents on the ring influence the precise geometry and the relative energies of these conformers.

Docking Studies (e.g., Protein-Ligand Interactions)brieflands.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ajchem-a.com It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. ajchem-a.com

The process involves placing the ligand in the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding energy for each "pose," with lower scores typically indicating a more favorable interaction. ajchem-a.com While no specific docking studies for this compound were found, various derivatives of dihydropyridines and tetrahydropyridines have been investigated as potential modulators of biological targets like calcium channels, with docking studies employed to understand their structure-activity relationships. brieflands.comnih.gov

Prediction and Simulation of Spectroscopic Properties

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the spectroscopic parameters of novel or uncharacterized compounds. These theoretical calculations provide valuable insights into the molecular structure and electronic environment of the nuclei and functional groups within a molecule. The resulting simulated spectra can then be compared with experimental data to confirm the structure of a synthesized compound or to predict the spectral features of a yet-to-be-synthesized molecule.

In the case of this compound, no such detailed computational analyses, including predicted data tables for its 1H NMR, 13C NMR, or IR spectra, have been reported. The scientific community has published extensively on the computational prediction of spectroscopic properties for a wide range of heterocyclic compounds, including various pyridine (B92270) and piperidine (B6355638) derivatives. These studies have established reliable methodologies for achieving high accuracy in spectral predictions. However, the application of these methods to this compound has not been a subject of focused investigation in the available scientific literature.

Therefore, at present, there are no detailed research findings or data tables pertaining to the computationally predicted spectroscopic properties of this compound to report.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. ipb.pt For a substituted tetrahydropyridine (B1245486) like 1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, are used to piece together the molecular structure.

For a compound such as this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl group, the gem-dimethyl groups at the C4 position, and the methylene (B1212753) protons at the C2 and C3 positions, as well as the olefinic proton. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

¹H NMR Spectral Data for FTEAA: nih.gov

A triplet at δ = 1.47 ppm is assigned to the three protons of the methyl group.

A multiplet observed at δ = 4.51–4.32 ppm corresponds to the two methylene protons (OCH₂).

Two doublets of doublets, each representing one proton, at δ = 2.65 and 2.81 ppm are attributed to the two methylene protons within the piperidine (B6355638) ring.

A multiplet for the N–CH–CH₂ of the ring was found at δ = 5.09–5.19 ppm.

Another N–CH– proton is observed as a singlet at δ = 6.39 ppm.

The sixteen aromatic protons resonate between δ = 7.60–6.72 ppm.

A broad singlet at δ = 10.19 ppm corresponds to the proton of the –NH group.

¹³C NMR Spectral Data for FTEAA: nih.gov

The methyl carbon appears at δ = 14.43 ppm.

The methylene carbon adjacent to the methyl group is found at δ = 33.26 ppm.

The carbonyl carbon resonates at δ = 167.54 ppm.

The alkenic carbon attached to the carbonyl group is observed at δ = 97.11 ppm, while the second alkenic carbon attached to the nitrogen atom appears at δ = 137.08 ppm.

These assignments are foundational for more complex structural analysis using two-dimensional techniques.

| Assignment | ¹H Chemical Shift (ppm) for FTEAA nih.gov | ¹³C Chemical Shift (ppm) for FTEAA nih.gov |

|---|---|---|

| -CH₃ (ethyl) | 1.47 (t) | 14.43 |

| -OCH₂- | 4.51–4.32 (m) | 33.26 |

| Piperidine -CH₂- | 2.65 (dd), 2.81 (dd) | - |

| N-CH-CH₂ | 5.09–5.19 (m) | - |

| N-CH- | 6.39 (s) | - |

| Aromatic C-H | 7.60–6.72 | - |

| -NH- | 10.19 (br s) | - |

| C=O | - | 167.54 |

| C=C (alkenic) | - | 97.11, 137.08 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for elucidating the complex structures of molecules by providing correlations between different nuclei. wikipedia.org These techniques spread the NMR signals into two frequency dimensions, which helps to resolve overlapping peaks that can be problematic in 1D spectra. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C2 and C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique for determining one-bond correlations between protons and heteronuclei, most commonly ¹³C. libretexts.org Each peak in an HSQC spectrum corresponds to a carbon atom that is directly attached to a proton, providing a direct link between the ¹H and ¹³C spectra. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the carbon skeleton of a molecule. libretexts.org For this compound, HMBC would be instrumental in confirming the connectivity of the methyl groups to the tetrahydropyridine ring.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of the entire molecular structure. ipb.ptresearchgate.net

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. rsc.org This method is sometimes referred to as "NMR chromatography" as it allows for the separation of components without physical separation. nih.gov In a DOSY experiment, a series of spectra are acquired with varying pulsed-field gradient strengths, leading to a diffusion-dependent attenuation of the signals. manchester.ac.uk

The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. ucsb.edu This technique is particularly useful for:

Assessing the purity of a sample: By identifying the presence of multiple components with different diffusion coefficients.

Analyzing reaction mixtures: To monitor the consumption of reactants and the formation of products over time. researchgate.net

Studying intermolecular interactions: Such as aggregation or complex formation, which result in changes in the apparent size and diffusion coefficient of the molecules involved.

For a synthetic preparation of this compound, DOSY could be employed to confirm the presence of the desired product and identify any unreacted starting materials or byproducts in the crude reaction mixture.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to particular functional groups.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Vibrations of the methyl and methylene groups typically appear in the region of 2850-3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond within the tetrahydropyridine ring would give rise to a stretching vibration, typically in the 1600-1680 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond is expected in the range of 1020-1250 cm⁻¹.

Analysis of the FTIR spectrum of 4-Aminomethylpiperidine, a related heterocyclic amine, reveals characteristic peaks that aid in understanding the expected spectral features. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumbers for 4-Aminomethylpiperidine (cm⁻¹) nih.gov |

|---|---|---|

| N-H Stretch | 3300-3500 | - |

| C-H Stretch (Aliphatic) | 2850-3000 | - |

| C=C Stretch | 1600-1680 | - |

| C-N Stretch | 1020-1250 | - |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds, which may be weak or absent in an FTIR spectrum, can give rise to strong Raman signals. For example, the C=C bond in a symmetrical environment often produces a strong Raman peak.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibration. A combined analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. For instance, in the analysis of piperidine-3-carboxylic acid, both FTIR and Raman spectra were used to interpret the vibrational modes. researchgate.net Similarly, studies on 1-(2-nitrophenyl)piperazine (B181537) have utilized both experimental and computational approaches to assign the vibrational modes in both FTIR and Raman spectra. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. slideshare.netlibretexts.org For this compound, the key structural feature responsible for UV absorption is the imine (C=N) double bond, which acts as a chromophore.

The absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. youtube.com The primary transitions expected for the imine group in this compound are the n → π* (an electron from a non-bonding orbital moves to an anti-bonding π* orbital) and π → π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital) transitions. youtube.com The n → π* transition is typically of lower energy and longer wavelength but has a lower intensity compared to the more intense π → π* transition, which occurs at a shorter wavelength.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Molecular Orbital Change |

|---|---|---|---|

| n → π | ~270 - 300 | Low (~10 - 100 L·mol⁻¹·cm⁻¹) | Non-bonding → π anti-bonding |

| π → π | ~190 - 220 | High (~1,000 - 10,000 L·mol⁻¹·cm⁻¹) | π bonding → π anti-bonding |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (molecular formula C₈H₁₅N, molecular weight 125.22 u), soft ionization techniques are particularly useful for preserving the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, nitrogen-containing compounds like tetrahydropyridine derivatives. nih.govmdpi.com In positive ion mode, the analyte is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, this would result in a prominent peak at a mass-to-charge ratio (m/z) of 126.

By increasing the energy within the mass spectrometer (collision-induced dissociation), the [M+H]⁺ ion can be induced to fragment. The fragmentation pattern provides valuable structural information. A plausible fragmentation pathway for this compound would involve the loss of a methyl group (CH₃•, 15 u) from the gem-dimethyl group at the C4 position, leading to a stable tertiary carbocation fragment at m/z 111. Further fragmentation could involve ring cleavage.

Table 2: Predicted ESI-MS Data for this compound

| m/z Value | Proposed Ion | Notes |

|---|---|---|

| 126 | [M+H]⁺ | Protonated molecular ion; expected base peak under soft ESI conditions. |

| 111 | [M+H - CH₃]⁺ | Loss of a methyl radical from the protonated molecule. |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample is mixed in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). wikipedia.org This process desorbs and ionizes the analyte molecules with minimal fragmentation. arkat-usa.org

Similar to ESI, FAB-MS of this compound is expected to primarily produce the protonated molecular ion [M+H]⁺ at m/z 126. wikipedia.org The technique is particularly useful for polar and thermally unstable compounds. researchgate.net The resulting mass spectrum would likely be dominated by the [M+H]⁺ peak, confirming the molecular weight of the compound. Matrix-related ions may also be observed at lower m/z values.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. carleton.edu

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This technique would yield a detailed structural model of the molecule. creative-biostructure.com The resulting data would allow for the precise measurement of all atomic positions, from which key geometric parameters can be calculated. carleton.edu

This analysis would confirm the tetrahydropyridine ring conformation (likely a half-chair or sofa conformation due to the C=N double bond), the bond lengths of the imine (C=N), the C-N single bond, and the various C-C bonds. It would also provide accurate bond angles throughout the molecule and detail how individual molecules pack together in the crystal lattice.

Table 3: Structural Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description | Expected Information for C₈H₁₅N |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. | e.g., C=N (~1.28 Å), C-N (~1.47 Å), C-C (~1.54 Å). |

| Bond Angles | The angle formed between three connected atoms. | e.g., C-N=C, C-C-C angles within the ring. |

| Torsion Angles | The dihedral angle describing the conformation of the ring. | Determines the puckering and shape of the tetrahydropyridine ring. |

| Crystal Packing | The arrangement of molecules relative to each other in the solid state. | Shows intermolecular interactions. |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline solids. researchgate.net Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.comresearchgate.net

A PXRD pattern of a pure, crystalline sample of this compound would consist of a series of diffraction peaks at characteristic 2θ angles. While PXRD does not typically provide the atomic-level detail of a single-crystal analysis, it is an essential tool for phase identification, purity assessment, and quality control. ncl.ac.uk The positions and relative intensities of the peaks in the diffractogram are characteristic of the compound's crystal lattice.

Table 4: Representative Data from a Hypothetical PXRD Pattern

| Peak Position (2θ) | Relative Intensity (%) | Corresponding d-spacing (Å) |

|---|---|---|

| 10.5 | 80 | 8.42 |

| 15.2 | 65 | 5.82 |

| 21.1 | 100 | 4.21 |

| 23.8 | 90 | 3.74 |

| 28.5 | 55 | 3.13 |

Note: The PXRD data is hypothetical and serves to illustrate the type of information obtained from the analysis.

Mechanistic Biochemical and Pharmacological Research Excluding Clinical Applications and Safety

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The tetrahydropyridine (B1245486) moiety is a core component of many biologically active systems. nih.gov Research into derivatives of this structure has been spurred by the discovery of the neurotoxic properties of compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), leading to extensive investigation of their pharmacological properties and structure-activity relationships. nih.govresearchgate.net

Analogues of 1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine have been studied as time-dependent inactivators of monoamine oxidase (MAO). For instance, 3,3-dimethyl analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its corresponding dihydropyridinium ion (MPDP+) demonstrate mechanism-based inhibition of both MAO-A and MAO-B. nih.govnih.gov The inactivation process involves the enzymatic oxidation of the tetrahydropyridine to a dihydropyridinium species, which can then lead to the formation of a reactive species responsible for inactivating the enzyme. nih.gov

The presence of β-mercaptoethanol can dramatically increase the rate of inactivation by these analogues, suggesting it may induce a conformational change in the enzyme that facilitates the attack of an active site nucleophile on the activated inhibitor. nih.gov This inactivation does not result in a flavin adduct, supporting the involvement of an active site nucleophile. nih.gov The efficiency of inactivation can be described by the partition ratio, which is the number of moles of the inhibitor that are metabolized for each mole of enzyme that is inactivated. mdpi.com For some mechanism-based inactivators, this ratio can be very low, indicating a highly efficient inactivation process. mdpi.com

Table 1: Kinetic Constants for Time-Dependent Inactivation of Monoamine Oxidase by Selected Inhibitors

| Inhibitor | MAO Isoform | kinact (min-1) | KI (μM) | kinact/KI (min-1·μM-1) |

|---|---|---|---|---|

| Clorgyline | MAO-A | 0.22 | 0.004 | 55 |

| Selegiline | MAO-B | 0.29 | 0.057 | 5.1 |

| Pargyline | MAO-B | 0.23 | 0.26 | 0.88 |

| Tranylcypromine | MAO-B | 0.09 | 0.38 | 0.24 |

Data sourced from a study on parameters for irreversible inactivation of monoamine oxidase. mdpi.com

The dopamine (B1211576) D2 receptor (D2R) is a critical target for antipsychotic and Parkinson's disease therapies. nih.gov The binding of ligands to this G protein-coupled receptor (GPCR) is crucial for its therapeutic effect. The affinity of a ligand for the D2 receptor is determined by its ability to form key interactions within the binding pocket, such as ionic bonds with highly conserved aspartate residues (Asp3.32) and hydrogen bonds with a serine microdomain. mdpi.com

While direct binding studies for this compound are not extensively detailed in the available literature, the tetrahydropyridine scaffold is present in numerous compounds designed as D2R ligands. nih.gov The binding affinity of various agonists and antagonists to the D2 receptor has been extensively characterized. For example, agonists often exhibit different dissociation constants for the high-affinity (D2high) and low-affinity (D2low) states of the receptor. utoronto.ca The presence and position of hydroxyl groups on the aromatic ring of agonists can enhance potency by an order of magnitude. utoronto.ca The structural conformation of the ligand is also critical, as seen with the stereoselectivity of aporphine (B1220529) enantiomers. utoronto.ca The binding pocket of the D2R is dynamic and can adopt different conformations to accommodate various ligands, as demonstrated by the crystal structures of D2R in complex with different antipsychotics like spiperone, risperidone, and haloperidol. nih.gov

Table 2: Influence of Arginine Methylation on Protein Binding to a D2 Receptor Peptide

| Interacting Protein | D2 Peptide Status | Binding Constant (Kd) |

|---|---|---|

| Par-4 | Unmethylated | 21.6 ± 6.8 nM |

| Par-4 | Methylated | No binding observed |

| Calmodulin | Unmethylated | 57.5 ± 8.2 nM |

| Calmodulin | Methylated | 185.7 ± 45.3 nM |

Data from a study on the methylation of the D2 dopamine receptor. odu.edu

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like cancer. researchgate.netnih.gov The TGF-β signal is transduced through type I (TβRI) and type II (TβRII) receptors. nih.gov Certain 1,4-dihydropyridine (B1200194) derivatives have been identified as potent inhibitors of the TGF-β pathway. researchgate.net These compounds can induce the selective degradation of the TβRII, thereby blocking downstream signaling events. researchgate.net This inhibition can prevent processes such as the endothelial-to-mesenchymal transition and cell migration in cancer cell lines. researchgate.net

TGF-β1 is a key isoform that can promote the differentiation of both pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Treg), depending on the cytokine environment. nih.govresearchgate.net Inhibition of the TGF-βRI kinase has been shown to prevent the TGF-β1-induced expression of Th17 genes and proteins. researchgate.net

Role as Bioisosteres and Pharmacophores in Chemical Biology Research

The tetrahydropyridine ring is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its structural and electronic properties allow it to be incorporated into a wide range of biologically active molecules targeting various receptors and enzymes. nih.gov

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar properties to enhance a molecule's biological activity or physicochemical properties, is a fundamental strategy in drug design. princeton.edudrughunter.comnih.govdrughunter.com The tetrahydropyridine scaffold can be considered a bioisostere for other cyclic structures in certain contexts. For example, replacing a phenyl ring with a different heterocyclic ring, such as a pyridine (B92270) or thiophene, is a common bioisosteric replacement strategy. researchgate.net This approach aims to maintain or improve biological activity while potentially altering properties like metabolic stability, solubility, or target selectivity. drughunter.comdrughunter.com The versatility of the tetrahydropyridine core allows for various substitutions, making it a valuable building block in the design of novel therapeutic agents. nih.govresearchgate.net

NADH-NAD+ Mimicry and Redox Biology Applications

1,4-Dihydropyridines, which are closely related to tetrahydropyridines, are well-known mimics of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme. mdpi.comresearchgate.net The NAD+/NADH redox couple is essential for a vast number of cellular redox reactions. mdpi.comnih.gov The ability of 1,4-dihydropyridines to act as hydrogen transfer reagents allows them to participate in redox reactions, emulating the function of NADH. researchgate.net

This mimicry has applications in various areas of chemical and redox biology. For example, synthetic NADH mimics can be used in biocatalytic systems for the regeneration of the NAD(P)H cofactor, which is crucial for the activity of many oxidoreductase enzymes. nih.govnih.gov The regioselective reduction of NAD+ models to their 1,4-NADH active form is a key challenge that has been addressed using organometallic catalysts. researchgate.net The mechanism often involves the coordination of the catalyst to the amide carbonyl group of the nicotinamide moiety, which directs the hydride transfer to the 4-position of the pyridinium (B92312) ring. researchgate.net Furthermore, novel NAD+-NADH type redox systems have been synthesized based on complex heterocyclic structures, demonstrating the ongoing interest in developing new molecules with tailored redox properties. figshare.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic methodologies for tetrahydropyridines encompass a wide range of strategies, including multicomponent reactions, cycloadditions, and ring-closing metathesis. eresearchco.com Future research should focus on developing novel synthetic routes specifically tailored for 1,4,4-Trimethyl-1,2,3,4-tetrahydropyridine that are not only efficient but also adhere to the principles of green chemistry. This could involve the exploration of catalytic systems that minimize waste and energy consumption. Investigating one-pot syntheses and tandem reactions could also lead to more streamlined and atom-economical pathways to this specific trimethylated derivative. auctoresonline.org

Advanced Mechanistic Studies on Specific Reactions and Interactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and harnessing its synthetic potential. Advanced mechanistic studies could employ a combination of kinetic experiments, isotopic labeling, and computational modeling to elucidate the transition states and reaction pathways of key transformations. Of particular interest would be investigations into how the gem-dimethyl group at the C4 position influences the stereochemistry and regioselectivity of its reactions compared to other tetrahydropyridine (B1245486) derivatives.

Exploration of New Chemical Reactivity Profiles

The unique structural feature of this compound, namely the gem-dimethyl substitution, is likely to impart a distinct chemical reactivity profile. Future research should systematically explore its behavior in a variety of chemical transformations. This could include its participation in cycloaddition reactions, its utility as a building block in the synthesis of more complex heterocyclic systems, and its potential as a ligand in organometallic chemistry. Uncovering novel reactions and transformations specific to this compound will expand its utility in synthetic chemistry.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to accelerate research. Future studies on this compound should leverage this integration. Density functional theory (DFT) and other computational methods can be used to predict its conformational preferences, electronic properties, and reactivity. These theoretical insights can then guide the design of experiments, leading to a more rational and efficient exploration of its chemical space. For instance, computational screening could identify potential catalysts or reaction conditions for desired transformations, which can then be validated in the laboratory.

Design and Synthesis of Novel Tetrahydropyridine Scaffolds with Tuned Properties

Building upon a foundational understanding of the synthesis and reactivity of this compound, future research can focus on using it as a scaffold for the design and synthesis of novel derivatives with tailored properties. By introducing various functional groups at different positions of the tetrahydropyridine ring, a library of new compounds can be generated. These novel scaffolds could be designed to exhibit specific electronic, steric, or stereochemical properties, making them valuable for applications in medicinal chemistry, materials science, and catalysis. nih.govnih.gov The development of such a chemical library would significantly expand the potential applications of this currently understudied molecule.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1,4,4-trimethyl-1,2,3,4-tetrahydropyridine, and what are their yields and limitations?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using aldehydes, ketones, and amines under acidic or basic conditions. For example, catalytic hydrogenation of pyridine precursors with methyl substituents (e.g., using H₂ and Pd/C) is a common approach . Alternatively, multicomponent reactions (MCRs) involving ketones and ammonia derivatives in polar aprotic solvents (e.g., THF or acetonitrile) may yield tetrahydropyridine derivatives. Yields typically range from 50–75%, with limitations including regioselectivity challenges and the need for rigorous purification (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Methyl groups at the 1,4,4-positions produce distinct singlet signals in ¹H NMR (δ ≈ 1.2–1.5 ppm for axial methyl groups). The tetrahydropyridine ring protons show splitting patterns influenced by chair/boat conformations .

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₈H₁₅N, [M+H]⁺ = 126.1283).

- IR : Stretching vibrations for C-N (≈1250 cm⁻¹) and C-H (≈2800–3000 cm⁻¹) are critical for functional group identification .

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are recommended?

- Methodological Answer : Challenges include separating regioisomers and removing unreacted methyl ketones. Silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 7:1 to 3:1) is effective. For polar impurities, preparative HPLC with C18 columns and methanol/water mobile phases may be required .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in alkylating tetrahydropyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states for axial methyl group addition.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct electrophilic substitution to the least hindered position .

- Temperature control : Low temperatures (0–5°C) favor kinetic control, reducing side reactions .

Q. How do substituents at the 4-position influence the electronic and steric properties of tetrahydropyridine derivatives?

- Methodological Answer : Substituent effects can be quantified via:

- Hammett plots : Correlate substituent σ-values with reaction rates (e.g., antioxidant activity in DPPH assays) .

- DFT calculations : Analyze charge distribution (e.g., NBO analysis) and steric maps (e.g., using PyMol).

- Experimental validation : Compare NMR chemical shifts (e.g., deshielding of ring protons with electron-withdrawing groups) .

Q. What strategies resolve contradictory data on the antioxidant activity of this compound derivatives across studies?

- Methodological Answer : Contradictions may arise from:

- Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay variability : Standardize DPPH/ABTS assay protocols (e.g., concentration, incubation time).

- Structural analogs : Compare activity trends with derivatives lacking methyl groups to isolate substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for tetrahydropyridine derivatives?

- Methodological Answer :

Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent, pH).

Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.

Mechanistic studies : Use enzyme inhibition assays (e.g., COX-2) or molecular docking to validate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.